molecular formula C21H18N2O5S B2792864 ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 477554-69-1

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2792864
CAS No.: 477554-69-1
M. Wt: 410.44
InChI Key: LVPDRNRWPVQIGU-UHFFFAOYSA-N
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Description

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxine ring, a thiazole ring, and an ethyl ester group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxine Ring: The dioxine ring can be synthesized through a cyclization reaction involving appropriate dihydroxybenzene derivatives and ethylene glycol under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is usually formed by reacting a suitable thioamide with a halogenated ketone or aldehyde under basic conditions.

    Amidation and Esterification: The final steps involve amidation of the carboxylic acid group with an amine and esterification with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
  • Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
  • Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate

Uniqueness

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4-phenyl-1,3-thiazole-5-carboxylate is unique due to its combination of a dioxine ring, a thiazole ring, and an ethyl ester group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-2-26-20(25)18-17(13-6-4-3-5-7-13)22-21(29-18)23-19(24)14-8-9-15-16(12-14)28-11-10-27-15/h3-9,12H,2,10-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPDRNRWPVQIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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